An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxyphenethylamine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenethylamine is a molecule of interest within the broader class of phenethylamines, a group known for its diverse pharmacological activities. The core phenethylamine structure is the backbone for numerous neurotransmitters, hormones, and psychoactive compounds. The introduction of a phenoxy group at the 4-position of the phenyl ring is expected to significantly modify its physicochemical properties, such as lipophilicity, and potentially its pharmacological profile, including receptor binding affinity and selectivity.
This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Phenoxyphenethylamine, its predicted analytical characterization, and a discussion of its potential biological activity based on the known pharmacology of related phenethylamine derivatives.
Proposed Synthesis
A plausible and efficient synthesis of 4-Phenoxyphenethylamine can be envisioned via a multi-step pathway. A common strategy for constructing the phenethylamine moiety involves the reduction of a corresponding β-nitrostyrene derivative. The diaryl ether linkage can be formed via an Ullmann condensation.
Proposed Synthetic Pathway
The proposed synthesis begins with the formation of the diaryl ether, 4-phenoxybenzaldehyde, through an Ullmann condensation of 4-hydroxybenzaldehyde and an aryl halide. The resulting aldehyde is then subjected to a Henry reaction with nitromethane to form the β-nitrostyrene intermediate. Finally, reduction of the nitro group yields the target primary amine, 4-Phenoxyphenethylamine.
Caption: Proposed three-step synthesis of 4-Phenoxyphenethylamine.
Experimental Protocols (Proposed)
The following protocols are proposed based on standard procedures for similar transformations.
Step 1: Synthesis of 4-Phenoxybenzaldehyde (Ullmann Condensation)
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Materials: 4-Hydroxybenzaldehyde, Iodobenzene, Copper(I) Iodide (CuI), Potassium Carbonate (K2CO3), and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).
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Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and Copper(I) Iodide (0.1 eq.).
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Add DMF as the solvent.
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Add iodobenzene (1.1 eq.) to the mixture.
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-phenoxybenzaldehyde.
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Step 2: Synthesis of 1-(4-Phenoxyphenyl)-2-nitroethene (Henry Reaction)
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Materials: 4-Phenoxybenzaldehyde, Nitromethane, and a basic catalyst such as Ammonium Acetate.
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Procedure:
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In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 eq.) in nitromethane, which acts as both reactant and solvent.
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Add ammonium acetate (0.5 eq.) as a catalyst.
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Reflux the mixture for 2-4 hours, monitoring by TLC.
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After cooling, the product may precipitate. If so, it can be collected by filtration and washed with cold ethanol.
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If no precipitate forms, the excess nitromethane can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
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Step 3: Synthesis of 4-Phenoxyphenethylamine (Reduction)
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Materials: 1-(4-Phenoxyphenyl)-2-nitroethene and a reducing agent such as Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or diethyl ether), or catalytic hydrogenation (H2 gas with a Palladium on Carbon catalyst).
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Procedure (using LiAlH4):
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To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH4 (3.0-4.0 eq.) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 1-(4-phenoxyphenyl)-2-nitroethene (1.0 eq.) in anhydrous THF to the LiAlH4 suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure.
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The crude product can be purified by acid-base extraction or column chromatography on silica gel to afford 4-Phenoxyphenethylamine.
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Characterization Data (Predicted)
The following tables summarize the predicted physical and spectroscopic properties of 4-Phenoxyphenethylamine.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO[1] |
| Molecular Weight | 213.28 g/mol [1] |
| Appearance | Predicted to be a solid at room temperature[1] |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Spectroscopic Data
¹H NMR (Predicted) (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | t | 2H | H-3', H-5' |
| ~7.20 | d | 2H | H-2, H-6 |
| ~7.10 | t | 1H | H-4' |
| ~7.00 | d | 2H | H-2', H-6' |
| ~6.95 | d | 2H | H-3, H-5 |
| ~3.05 | t | 2H | -CH₂-NH₂ |
| ~2.80 | t | 2H | Ar-CH₂- |
| ~1.50 | br s | 2H | -NH₂ |
¹³C NMR (Predicted) (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.5 | C-1' |
| ~156.0 | C-4 |
| ~132.0 | C-1 |
| ~130.0 | C-2, C-6 |
| ~129.8 | C-3', C-5' |
| ~123.5 | C-4' |
| ~119.0 | C-3, C-5 |
| ~118.8 | C-2', C-6' |
| ~42.5 | -CH₂-NH₂ |
| ~38.0 | Ar-CH₂- |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 213 | [M]⁺ (Molecular Ion) |
| 183 | [M - CH₂NH₂]⁺ |
| 120 | [Phenoxy-C₆H₄]⁺ |
| 94 | [Phenol]⁺ |
| 77 | [C₆H₅]⁺ |
| 30 | [CH₂NH₂]⁺ |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Broad | N-H stretch (primary amine, two bands) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1500 | Strong | Aromatic C=C bending |
| 1240 | Strong | Aryl-O-C asymmetric stretch |
| 830 | Strong | p-disubstituted benzene C-H bend |
Potential Biological Activity and Signaling Pathways
Phenethylamine and its derivatives are known to interact with various components of the central nervous system. The primary mechanism of action for many phenethylamines involves the modulation of monoaminergic neurotransmitter systems.
Primary Molecular Targets
Based on studies of structurally related compounds, 4-Phenoxyphenethylamine is predicted to interact with the following receptors:
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Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1.[2] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.[3]
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Serotonin (5-HT) Receptors: Many substituted phenethylamines exhibit high affinity for serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[4][5] These interactions are often responsible for the psychoactive effects of these compounds.
Potential Signaling Pathways
The binding of 4-Phenoxyphenethylamine to G-protein coupled receptors like 5-HT₂A or TAAR1 would initiate intracellular signaling cascades.
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5-HT₂A Receptor Pathway (Gq-coupled): Agonism at the 5-HT₂A receptor typically leads to the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
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TAAR1 Pathway (Gs-coupled): Activation of TAAR1 leads to the stimulation of the Gs alpha subunit. This activates adenylyl cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets.
Caption: Plausible signaling pathways for 4-Phenoxyphenethylamine.
Conclusion
4-Phenoxyphenethylamine represents an interesting synthetic target for the exploration of structure-activity relationships within the phenethylamine class of compounds. This guide has outlined a feasible synthetic route and provided predicted characterization data to aid researchers in its synthesis and identification. The potential for this compound to interact with TAAR1 and serotonin receptors suggests it may possess significant neuromodulatory activity, warranting further investigation for its potential applications in drug development. Future experimental work is required to validate the proposed synthesis and to fully characterize the pharmacological profile of this compound.
References
- 1. 2-(4-Phenoxyphenyl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
